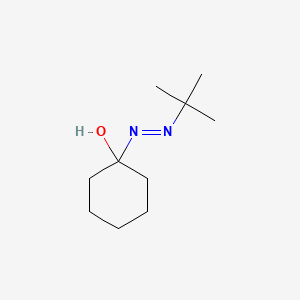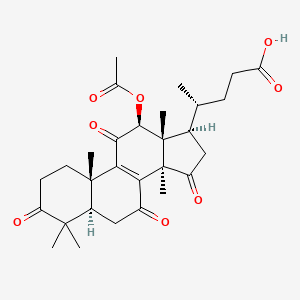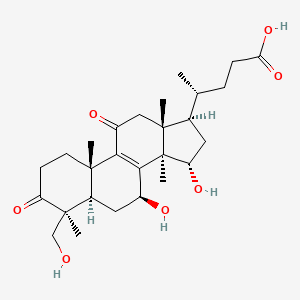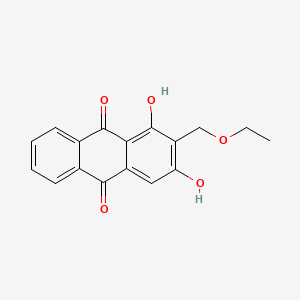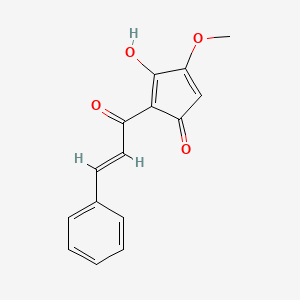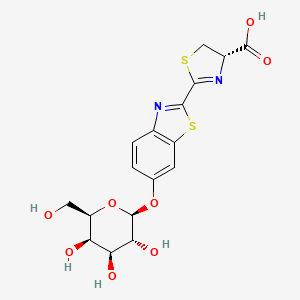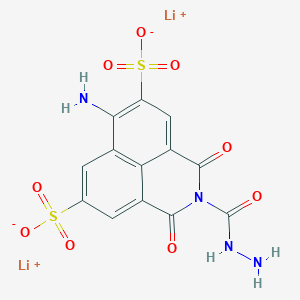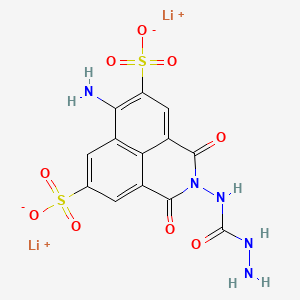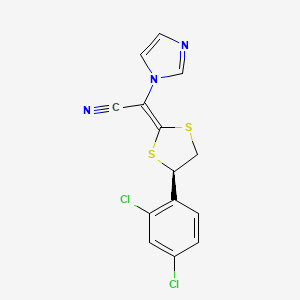
Luliconazol
Descripción general
Descripción
Luliconazol es un agente antifúngico tópico que se utiliza principalmente para tratar infecciones de la piel como el pie de atleta, la tiña inguinal y la tiña. Pertenece a la clase de medicamentos antifúngicos azólicos y funciona inhibiendo la síntesis de ergosterol, un componente esencial de las membranas celulares de los hongos . This compound fue aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos en 2013 y se comercializa bajo la marca Luzu .
Aplicaciones Científicas De Investigación
Luliconazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Luliconazol ejerce sus efectos antifúngicos inhibiendo la enzima lanosterol desmetilasa, que es esencial para la síntesis de ergosterol, un componente clave de las membranas celulares de los hongos. Al interrumpir la síntesis de ergosterol, this compound compromete la integridad de la membrana celular fúngica, lo que lleva a la muerte celular . Los objetivos moleculares y las vías exactas involucradas en esta inhibición aún se están estudiando, pero se cree que this compound se une al sitio activo de la lanosterol desmetilasa, evitando la conversión de lanosterol a ergosterol .
Análisis Bioquímico
Biochemical Properties
Luliconazole interacts with the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes . By inhibiting this enzyme, Luliconazole disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Cellular Effects
Luliconazole exerts its effects on various types of cells, particularly fungal cells. It kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes . This alteration in the cell membrane disrupts normal cellular processes, leading to the death of the fungal cells .
Molecular Mechanism
Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes . By inhibiting this enzyme, Luliconazole disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Temporal Effects in Laboratory Settings
It is known that Luliconazole is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration occurred in approximately 17 hours .
Dosage Effects in Animal Models
The effects of Luliconazole at different dosages in animal models have not been extensively studied. It has been shown to be effective in treating tinea corporis and tinea pedis in guinea pig models .
Metabolic Pathways
The metabolism of Luliconazole has yet to be determined . In vitro studies suggest that systemically absorbed Luliconazole may be metabolized by CYP2D6 and 3A4 .
Transport and Distribution
It is known that Luliconazole is administered topically, and it is likely to be distributed in the skin where it exerts its antifungal effects .
Subcellular Localization
As a topical antifungal agent, it is likely to be localized in the skin cells where it exerts its antifungal effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Luliconazol se puede sintetizar a través de un proceso de varios pasos que involucra la formación de intermediarios clave. Una ruta sintética común implica la reacción de cloruro de 2,4-diclorobencilo con sulfuro de sodio para formar sulfuro de 2,4-diclorobencilo. Este intermedio luego se hace reaccionar con cloroacetonitrilo para producir 2,4-diclorobenciltioacetonitrilo. El paso final implica la ciclización de este intermedio con imidazol para formar this compound .
Métodos de producción industrial
La producción industrial de this compound generalmente implica la optimización de la ruta sintética para la fabricación a gran escala. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Luliconazol se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir this compound en su sulfuro correspondiente.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos cloro del anillo de benceno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como la azida de sodio y el cianuro de potasio se emplean comúnmente.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Sulfuro correspondiente.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Luliconazol se compara a menudo con otros antifúngicos azólicos, como:
- Fluconazol
- Itraconazol
- Ketoconazol
- Terbinafina (aunque no es un azol, a menudo se compara debido a sus propiedades antifúngicas)
Singularidad
This compound destaca por su potente actividad antifúngica y sus propiedades farmacocinéticas favorables. Ha demostrado una eficacia superior en el tratamiento de dermatofitosis en comparación con otros azoles y terbinafina . Además, la estructura química única de this compound, que incluye una porción imidazol incorporada en una estructura de ceteno ditioacetato, contribuye a su fuerte actividad antifúngica .
Compuestos similares
- Fluconazol : Se usa comúnmente para tratar infecciones fúngicas sistémicas.
- Itraconazol : Efectivo contra un amplio espectro de infecciones fúngicas.
- Ketoconazol : Se utiliza para infecciones fúngicas sistémicas y tópicas.
- Terbinafina : Se utiliza principalmente para dermatofitosis y onicomicosis .
La estructura única de this compound y su potente actividad lo convierten en una adición valiosa al arsenal de agentes antifúngicos.
Propiedades
IUPAC Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-REQDGWNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048607 | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187164-19-8 | |
| Record name | Luliconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187164-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luliconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luliconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LULICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


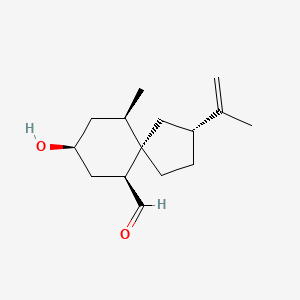
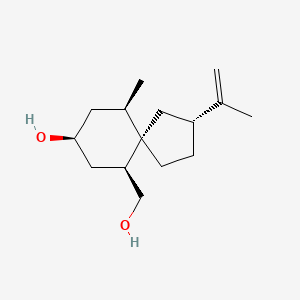

![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
